molecular formula C5H5NO2S B1646194 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde

4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde

Cat. No.: B1646194
M. Wt: 143.17 g/mol
InChI Key: IEEKUCZFESYYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α,α-dicyanoolefins with hydroxylamine, which affords 2,3-dihydroisoxazoles under mild and environmentally benign conditions . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .

Properties

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

4-methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H5NO2S/c1-3-4(2-7)9-5(8)6-3/h2H,1H3,(H,6,8)

InChI Key

IEEKUCZFESYYPH-UHFFFAOYSA-N

SMILES

CC1=C(SC(=O)N1)C=O

Canonical SMILES

CC1=C(SC(=O)N1)C=O

Origin of Product

United States

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